1,2,4-Trinitrofluoranthene
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Overview
Description
1,2,4-Trinitrofluoranthene: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C16H7N3O6 It is characterized by the presence of three nitro groups attached to the fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Trinitrofluoranthene can be synthesized through a multi-step nitration process. The starting material, fluoranthene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. The nitration is carried out in stages to introduce the nitro groups selectively at the 1, 2, and 4 positions on the fluoranthene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trinitrofluoranthene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Amino derivatives of fluoranthene.
Substitution: Substituted fluoranthene derivatives.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
1,2,4-Trinitrofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trinitrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,3,5-Trinitrobenzene: Similar in having three nitro groups but differs in the aromatic core structure.
2,4,6-Trinitrotoluene: Another trinitro compound with a different aromatic core and additional methyl group.
1,2,3-Trinitrobenzene: Similar nitro group arrangement but different positions on the benzene ring.
Uniqueness: 1,2,4-Trinitrofluoranthene is unique due to its polycyclic aromatic hydrocarbon core, which imparts distinct chemical and physical properties compared to other trinitro compounds. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler aromatic nitro compounds.
Properties
IUPAC Name |
1,2,4-trinitrofluoranthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)12-6-5-10-8-3-1-2-4-9(8)15-14(10)11(12)7-13(18(22)23)16(15)19(24)25/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKRRYLZSVSUKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145194 |
Source
|
Record name | Fluoranthene, 1,2,4-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-20-9 |
Source
|
Record name | Fluoranthene, 1,2,4-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 1,2,4-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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